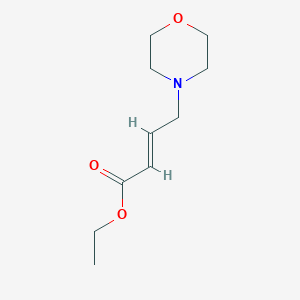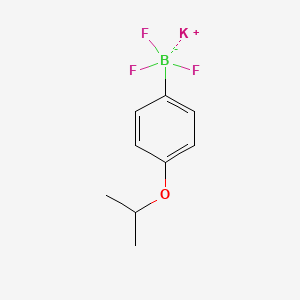![molecular formula C10H22N2 B13566868 trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine](/img/structure/B13566868.png)
trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine: is a chemical compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol . It is also known by its IUPAC name rel-(1r,4r)-4-(2-(dimethylamino)ethyl)cyclohexan-1-amine . This compound is used as a building block in various chemical syntheses and has applications in scientific research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine typically involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity . The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets the required specifications .
化学反応の分析
Types of Reactions:
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the parent compound.
Substitution: Various substituted cyclohexanamines depending on the nucleophile used.
科学的研究の応用
Chemistry: trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine is used as a building block in the synthesis of complex organic molecules . It is valuable in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of amine-containing molecules with biological targets . It serves as a model compound for understanding amine transport and metabolism .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also employed in the manufacture of polymers and resins .
作用機序
The mechanism of action of trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine involves its interaction with molecular targets such as enzymes and receptors . The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules . This compound can modulate biological pathways by altering the function of key proteins and enzymes .
類似化合物との比較
trans-4-[2-(Methylamino)ethyl]cyclohexanamine: Similar structure but with a methylamino group instead of a dimethylamino group.
trans-4-[2-(Ethylamino)ethyl]cyclohexanamine: Contains an ethylamino group, differing in the length of the alkyl chain.
trans-4-[2-(Propylamino)ethyl]cyclohexanamine: Features a propylamino group, further extending the alkyl chain.
Uniqueness: trans-4-[2-(Dimethylamino)ethyl]cyclohexanamine is unique due to its specific dimethylamino group, which imparts distinct chemical and biological properties . This structural feature enhances its solubility and reactivity, making it a versatile compound in various applications .
特性
分子式 |
C10H22N2 |
|---|---|
分子量 |
170.30 g/mol |
IUPAC名 |
4-[2-(dimethylamino)ethyl]cyclohexan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-12(2)8-7-9-3-5-10(11)6-4-9/h9-10H,3-8,11H2,1-2H3 |
InChIキー |
XVZGWQCGJOLWPH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)
![3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13566791.png)

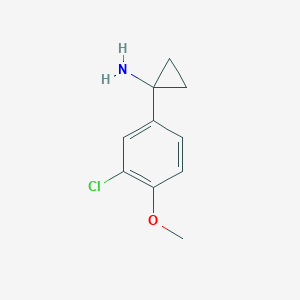
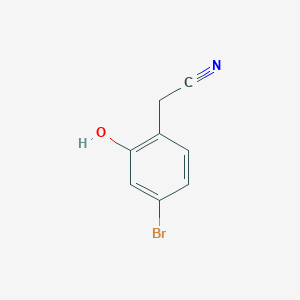
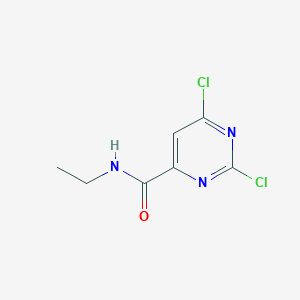
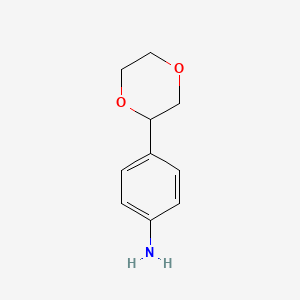
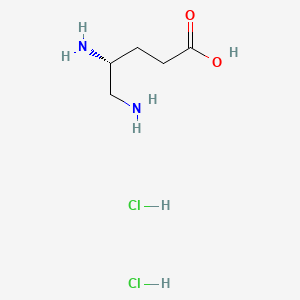
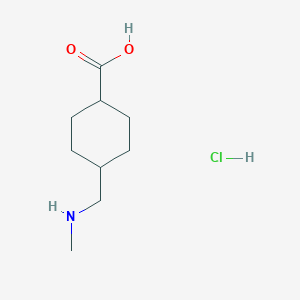
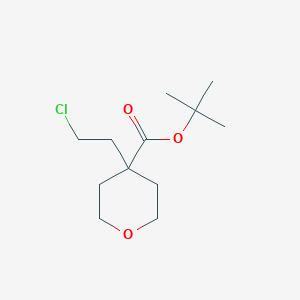
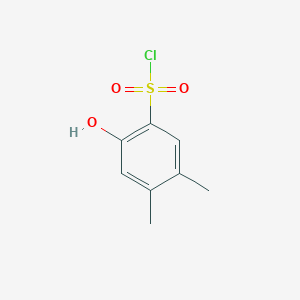
![3-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,2-oxazole-4-carboxylicacid](/img/structure/B13566846.png)
